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Compound Focus: tert-Buty-P4

CAS No.: 111324-04-0

Cat. No.: S1492343

The table below summarizes key basicity data and catalytic performance for P4-t-Bu and related compounds.

- o I S e Proton Affinity (Gas Key Catalytic
ase Name e e
o PKa ( ) PKa ( ) Phase) Performance
P4-t-Bu (Phosphazene) 42.7 ~35 ~273.9 kcal/mol (for High activity in
(extrapolated) (estimated) related ROP of PDL (0.1
[1] [2] triguanidinophosphazene) M, room temp) [1]
3]
t-Bu-P4 (Phosphazene) 42.1[1] Information  Information missing Suppresses
missing acetone
autocondensation
(high barrier) [4]
Triguanidinophosphazene (Et- Information Information  273.9 kcal/mol (highest Information
N=P[N=C(NMez2)2]3) missing missing for an organic base) [3] missing
Tris(tetramethylguanidinyl)phosphine  32.7 [5] Information  Information missing Information
(Phosphine) missing missing
Proton Sponge (Reference) 18.6 [6] Information  Information missing Information
missing missing

Experimental Protocols for Key Applications

Here are detailed methodologies for two important reactions catalyzed by P4-t-Bu, as cited in the research.

Ring-Opening Polymerization of w-Pentadecalactone (PDL) [1]
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¢ Objective: To synthesize poly(w-pentadecalactone) (PPDL) in a controlled manner.
¢ Materials:
o Monomer: w-Pentadecalactone (PDL).
o Catalyst: P4-t-Bu.
o Initiator: 3-Phenyl-1-propanol (PPA).
o Solvent: Toluene or similar anhydrous solvent.
e Procedure:
o Add the initiator (PPA) and monomer (PDL) to a dried reaction flask.
o Dissolve the mixture in anhydrous toluene. The reaction can proceed efficiently even at high dilutions (e.g., 0.1
M).
o Start the polymerization by adding the P4-t-Bu catalyst.
o Allow the reaction to proceed at room temperature with stirring.
o Monitor the reaction until high conversion is achieved. The molecular weight and distribution of the polymer can
be controlled by adjusting the monomer concentration, catalyst amount, and reaction temperature.
¢ Key Findings: P4-t-Bu enables rapid and controllable polymerization under mild conditions (dilute solutions, room
temperature), which is difficult with other organocatalysts.

Alternating Copolymerization of Epoxides and Dihydrocoumarins [1]

e Objective: To synthesize alternating copolymers from epoxides and dihydrocoumarins (DHCSs).
¢ Materials:
o Monomers: Dihydrocoumarin (DHC) and an epoxide (e.g., ethylene oxide, propylene oxide).
o Catalyst: P4-t-Bu.
e Procedure:
o Combine the DHC and epoxide monomers in the reaction vessel.
o Introduce the P4-t-Bu catalyst to the mixture.
o The catalyst activates the hydroxyl group in DHCs, generating anionic intermediates that trigger the ring-opening
of epoxides.
o This leads to consecutive and alternating nucleophilic ring-opening reactions, forming the alternating copolymer
chain.
¢ Key Findings: P4-t-Bu demonstrates remarkable catalytic performance in achieving alternating copolymer structures
with good conversions for various epoxide monomers.

Catalytic Mechanism of P4-t-Bu

The high activity of P4-t-Bu stems from its extreme basicity and a unique synergistic mechanism in certain reactions.
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P4-t-Bu Catalytic Mechanism in SNAr Reaction
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o Extreme Basicity: P4-t-Bu has an extrapolated pKa of 42.1 in acetonitrile, far exceeding common organic bases like
DBU (pKa 24.3) [1]. This allows it to deprotonate very weak acids, generating highly reactive anionic intermediates.

¢ Synergistic Catalysis: In reactions like nucleophilic aromatic substitution (SNAr), P4-t-Bu can activate both the
fluoroarene and the nucleophile simultaneously [1]. This facilitates a single transition state, bypassing the traditional
intermediate that involves a loss of aromaticity, thereby improving reaction efficiency and selectivity.

Key Advantages and Considerations for P4-t-Bu

¢ Metal-Free & Green Catalyst: Avoids metal residues in products, aligning with green chemistry principles [1].

¢ Broad Substrate Compatibility & Mild Conditions: Effective for various transformations (polymerization, cyclization,
substitution) under mild conditions [1].

e Suppresses Side Reactions: Its bulky conjugate acid and low nucleophilicity help suppress unwanted side reactions
like aldol condensation, which is problematic with traditional strong bases [4].

¢ Handling Considerations: P4-t-Bu is hygroscopic and requires storage and handling under strict anhydrous
conditions. Its synthesis is complex, resulting in a relatively high cost [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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